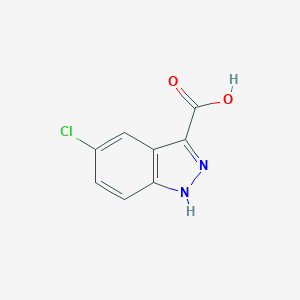
5-クロロ-1H-インダゾール-3-カルボン酸
概要
説明
5-chloro-1H-indazole-3-carboxylic Acid is an important pharmaceutical intermediate used to build active drug molecules .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride is dissolved in anhydrous acetic acid and slowly added. The reaction is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, washed with ethyl acetate, and then washed with ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .Molecular Structure Analysis
The molecular formula of 5-chloro-1H-indazole-3-carboxylic Acid is C8H5ClN2O2 . The InChI code is 1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H, (H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 5-chloro-1H-indazole-3-carboxylic Acid is 196.59 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a pale-yellow to yellow-brown solid .科学的研究の応用
医薬品化学
5-クロロ-1H-インダゾール-3-カルボン酸は、医薬品化学における重要な中間体です . この化合物は、医薬品の有効成分を構築するために使用されます . インダゾール含有ヘテロ環式化合物は、降圧剤、抗癌剤、抗うつ剤、抗炎症剤、抗菌剤など、さまざまな医薬品用途があります .
インダゾールの合成
この化合物は、1H-および2H-インダゾールの合成において重要な役割を果たしています . その戦略には、遷移金属触媒反応、還元環化反応、およびC–N結合とN–N結合の連続形成による2H-インダゾールの合成が含まれます .
ホスホイノシチド3キナーゼδの阻害剤
インダゾールは、呼吸器疾患の治療のために、ホスホイノシチド3キナーゼδの選択的阻害剤としても使用できます .
抗癌活性
5-クロロ-1H-インダゾール-3-カルボン酸の誘導体である3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミドは、0.041〜33.6μMの範囲のGI 50値で細胞増殖を阻害することができ、大腸癌細胞株とメラノーマ細胞株に対して非常に効果的でした .
抗腫瘍活性
ある研究では、5-クロロ-1H-インダゾール-3-カルボン酸の誘導体がHep-G2(IC 50 = 3.32μM)に対して最高の阻害効果を示しましたが、この化合物は正常細胞(HEK-293、IC 50 = 12.17μM)に対して高い毒性を示しました .
薬物分子
さまざまな官能基で修飾された、多様に置換されたインダゾール含有化合物は、重要な薬理活性があり、薬物分子における構造モチーフとして役立ちます
作用機序
Target of Action
Indazole derivatives have been reported to interact with various targets, including sphingosine-1 phosphate receptor-1 (s1p1) .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth
Biochemical Pathways
It’s known that s1p1 activation maintains endothelial barrier integrity . Therefore, it can be inferred that this compound might influence pathways related to endothelial function and integrity.
Result of Action
One study reported that an indazole derivative was able to inhibit cell growth, being very effective against colon and melanoma cell lines .
実験室実験の利点と制限
The use of 5-Cl-Ind-3-COOH in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize in high yields. Second, it has a wide range of biological activities, making it a potential candidate for further exploration in the development of new drugs. However, there are also some limitations to the use of 5-Cl-Ind-3-COOH in laboratory experiments. For example, the compound is not water soluble, which can make it difficult to use in certain types of experiments. In addition, the mechanism of action of the compound is still not fully understood, which can make it difficult to predict the outcome of certain experiments.
将来の方向性
Given the potential of 5-Cl-Ind-3-COOH, there are several possible future directions for research. First, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Second, the compound could be studied for its potential use in combination with other drugs or therapies. Third, further research is needed to optimize the synthesis of the compound and to develop new and improved methods for its production. Fourth, the compound could be studied for its potential use in the treatment of other diseases and conditions. Finally, the compound could be studied for its potential use in the development of novel drug delivery systems.
合成法
5-Cl-Ind-3-COOH can be synthesized in a two-step reaction. First, a reaction between a substituted aniline and a chloroacetyl chloride in the presence of an acid catalyst produces a chloroacetamide. This chloroacetamide is then reacted with a base to form the desired 5-Cl-Ind-3-COOH. This method is relatively simple and can be used to produce the desired compound in high yields.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P305, P338, and P351, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
生化学分析
Biochemical Properties
5-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 5-chloro-1H-indazole-3-carboxylic acid and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has been found to interact with matrix metalloproteinase-13 (MMP-13), a protein involved in the breakdown of extracellular matrix components . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes and proteins.
Cellular Effects
5-Chloro-1H-indazole-3-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a signaling molecule involved in inflammation . This inhibition occurs through the suppression of COX-2 activity, which is responsible for the synthesis of PGE2. Furthermore, 5-chloro-1H-indazole-3-carboxylic acid affects gene expression by downregulating the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These changes in gene expression lead to a reduction in the inflammatory response and an overall improvement in cellular function.
Molecular Mechanism
The molecular mechanism of 5-chloro-1H-indazole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the presence of the chloro and carboxylic acid groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, 5-chloro-1H-indazole-3-carboxylic acid inhibits the activity of MMP-13 by binding to its catalytic domain, thereby preventing the breakdown of extracellular matrix components . These molecular interactions result in the inhibition of enzyme activity and subsequent changes in gene expression, leading to a reduction in inflammation and improved cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-indazole-3-carboxylic acid change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . It has been observed that 5-chloro-1H-indazole-3-carboxylic acid is relatively stable at room temperature and neutral pH but may degrade under acidic or basic conditions . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to 5-chloro-1H-indazole-3-carboxylic acid can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of optimizing storage conditions and experimental protocols to maintain the stability and efficacy of this compound.
Dosage Effects in Animal Models
The effects of 5-chloro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without causing significant toxicity . At higher doses, 5-chloro-1H-indazole-3-carboxylic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at a specific dosage range, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
5-Chloro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the compound to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolic pathways of 5-chloro-1H-indazole-3-carboxylic acid also involve interactions with cofactors such as NADPH and glutathione, which play a role in the detoxification and elimination of the compound . These metabolic processes influence the pharmacokinetics and pharmacodynamics of 5-chloro-1H-indazole-3-carboxylic acid, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-chloro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 5-chloro-1H-indazole-3-carboxylic acid can bind to intracellular proteins such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the bioavailability and therapeutic potential of 5-chloro-1H-indazole-3-carboxylic acid.
Subcellular Localization
The subcellular localization of 5-chloro-1H-indazole-3-carboxylic acid is an important determinant of its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 5-chloro-1H-indazole-3-carboxylic acid to specific organelles is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can influence the activity and function of the compound by regulating its interactions with other biomolecules and its localization within the cell . The subcellular localization of 5-chloro-1H-indazole-3-carboxylic acid is critical for its ability to modulate cellular processes and exert its therapeutic effects.
特性
IUPAC Name |
5-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJIAULUPQHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429020 | |
| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1077-95-8 | |
| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

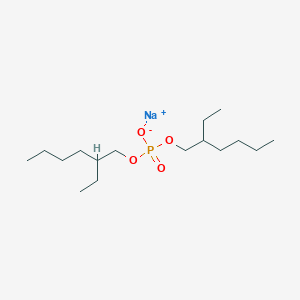

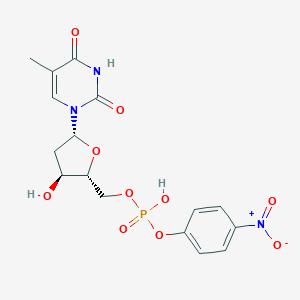

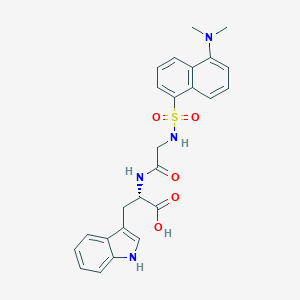
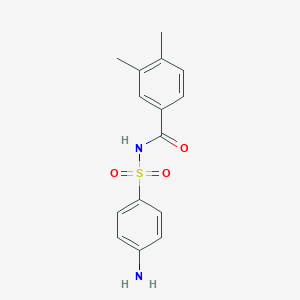
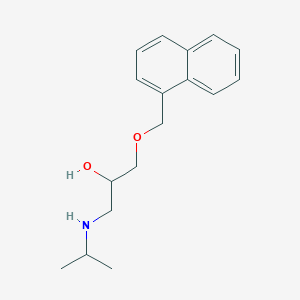
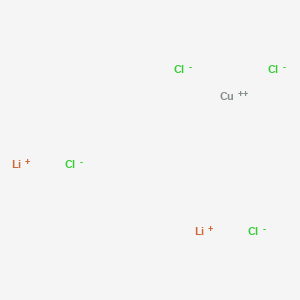
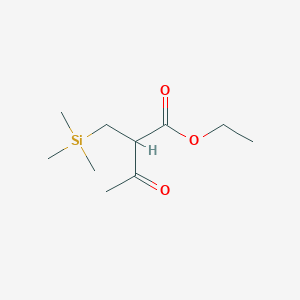
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)